molecular formula C23H28N2O5S B13719500 Fmoc-l-buthioninesulfoximine

Fmoc-l-buthioninesulfoximine

Cat. No.: B13719500
M. Wt: 444.5 g/mol
InChI Key: CXROORFJJGVDFQ-FEAGIOCNSA-N
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Description

BSO is a sulfoximine derivative known for its role as a potent inhibitor of γ-glutamylcysteine synthetase (γ-GCS), a key enzyme in glutathione biosynthesis . Its molecular formula is C₈H₁₈N₂O₃S, with a molecular weight of approximately 222.31 g/mol (calculated from empirical data) . BSO is widely used in research to deplete intracellular glutathione, enabling studies on oxidative stress and chemotherapeutic resistance .

Safety protocols for BSO emphasize avoiding skin/eye contact, ensuring ventilation, and using personal protective equipment (PPE) during handling .

Properties

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

(2S)-4-(butylsulfonimidoyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C23H28N2O5S/c1-2-3-13-31(24,29)14-12-21(22(26)27)25-23(28)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21,24H,2-3,12-15H2,1H3,(H,25,28)(H,26,27)/t21-,31?/m0/s1

InChI Key

CXROORFJJGVDFQ-FEAGIOCNSA-N

Isomeric SMILES

CCCCS(=N)(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCCCS(=N)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-l-buthioninesulfoximine typically involves the protection of the amino group of l-buthionine sulfoximine with a fluorenylmethyloxycarbonyl (Fmoc) group. This process is carried out under specific reaction conditions to ensure the stability and purity of the final product . The reaction conditions often include the use of organic solvents and controlled temperatures to facilitate the protection reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to meet commercial demands. These methods involve the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Fmoc-l-buthioninesulfoximine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different research applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific pH levels, temperatures, and solvents to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides, while reduction reactions may yield sulfides .

Comparison with Similar Compounds

L-Methionine Sulfoximine

L-Methionine sulfoximine (MSO), another sulfoximine, shares structural similarities with BSO but differs in biological targets. MSO inhibits glutamine synthetase instead of γ-GCS, disrupting nitrogen metabolism .

Parameter L-Buthionine-(S,R)-sulfoximine (BSO) L-Methionine Sulfoximine (MSO)
Molecular Formula C₈H₁₈N₂O₃S C₅H₁₂N₂O₃S
Molecular Weight 222.31 g/mol 180.22 g/mol
CAS Number 5072-26-4 15985-39-4
Primary Target γ-Glutamylcysteine synthetase Glutamine synthetase
Research Application Glutathione depletion studies Neurotoxicity models

MSO’s smaller molecular size (C₅ backbone vs. BSO’s C₈) reduces its utility in glutathione-related studies but enhances specificity for glutamine metabolism pathways .

Comparison with Fmoc-Protected Amino Acids

Fmoc-L-Bip-OH

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-biphenylalanine (Fmoc-L-Bip-OH) is an Fmoc-protected amino acid used in peptide synthesis. Unlike BSO, it lacks sulfoximine functionality but features a biphenylalanine side chain.

Parameter Fmoc-L-Bip-OH BSO
Molecular Formula C₃₀H₂₅NO₄ C₈H₁₈N₂O₃S
Molecular Weight 463.53 g/mol 222.31 g/mol
CAS Number 199110-64-0 5072-26-4
Primary Use Solid-phase peptide synthesis Enzyme inhibition
Safety Considerations Avoid skin contact; lab use only Requires PPE and ventilation

Fmoc-L-Bip-OH’s bulkier structure and aromatic side chain make it ideal for constructing hydrophobic peptide regions, contrasting with BSO’s enzyme-inhibitory role .

Fmoc-L-Methionine Sulfoxide

Fmoc-L-methionine sulfoxide (CAS 76265-70-8) is an oxidized methionine derivative with an Fmoc group. Unlike sulfoximines, its sulfur is oxidized to a sulfoxide (S=O) rather than a sulfoximine (S=NH).

Parameter Fmoc-L-Methionine Sulfoxide BSO
Molecular Formula C₁₉H₂₁NO₅S C₈H₁₈N₂O₃S
Molecular Weight 375.44 g/mol 222.31 g/mol
Oxidation State Sulfoxide (S=O) Sulfoximine (S=NH)
Application Studying oxidative protein damage Glutathione depletion

Fmoc-L-methionine sulfoxide is critical in analyzing methionine oxidation in peptides, whereas BSO’s sulfoximine group directly interferes with enzymatic activity .

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